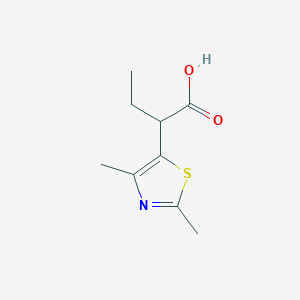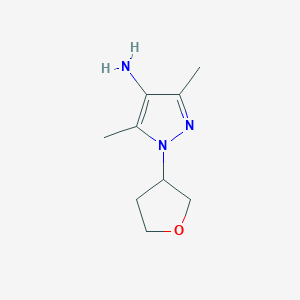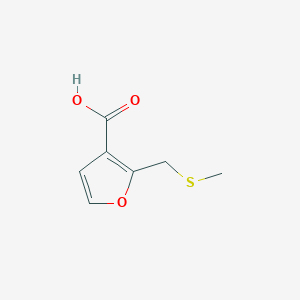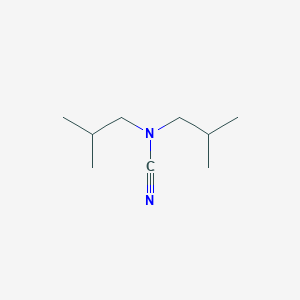
3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a 2-methylpropyl group at the 1-position of the dihydropyridin-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method involves the bromination of a suitable precursor, followed by the introduction of the amino group and the 2-methylpropyl group under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds.
Scientific Research Applications
3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one include other dihydropyridine derivatives with different substituents at the 3, 5, and 1 positions. Examples include:
- 3-Amino-5-chloro-1-(2-methylpropyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-ethylpropyl)-1,4-dihydropyridin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(2-methylpropyl)pyridin-4-one |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3 |
InChI Key |
FKSROSYZOVSNTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Butan-2-yl)oxy]benzene-1,2-diamine](/img/structure/B13065520.png)



![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)



![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)


